molecular formula C9H8N2 B075383 4-Methyl-1,8-naphthyridine CAS No. 1569-17-1

4-Methyl-1,8-naphthyridine

Cat. No.: B075383
CAS No.: 1569-17-1
M. Wt: 144.17 g/mol
InChI Key: GARZCKWHNSKEPP-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two fused pyridine rings.

Mechanism of Action

Target of Action

4-Methyl-1,8-naphthyridine is a synthetic 1,8-naphthyridine antimicrobial agent . It is an inhibitor of the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target, the A subunit of bacterial DNA gyrase, and inhibits its function . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate their DNA, leading to the cessation of cell division and eventually cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth and proliferation .

Pharmacokinetics

As a synthetic 1,8-naphthyridine antimicrobial agent, it is expected to have similar pharmacokinetic properties to other compounds in this class . These properties can include good oral absorption, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the death of the bacterial cells and the resolution of the bacterial infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZCKWHNSKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343297
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-17-1
Record name 4-Methyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?

A1: While the provided research doesn't directly investigate biological applications, this compound's structure holds promise. Research highlights that substituting this compound with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].

Q2: How does the structure of this compound lend itself to forming complexes with metals?

A2: this compound possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(this compound)dicopper, using this compound as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.

Q3: What are the limitations of the available research in understanding the broader applications of this compound?

A3: The available research primarily focuses on the synthesis and basic characterization of this compound and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.

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